molecular formula C31H25ClN2O4S B11656549 Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11656549
M. Wt: 557.1 g/mol
InChI Key: HRXACHAQFSXNBJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the chlorophenyl and propoxyphenyl groups through various coupling reactions. The final step usually involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

Biologically, thiophene derivatives are often explored for their potential as pharmaceuticals. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, compounds like Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate could be investigated for their therapeutic potential. This might include drug development for specific diseases or conditions.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and electronic devices, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene derivatives with similar structures might include compounds with different substituents on the thiophene ring.

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine, might share some similarities in terms of biological activity.

Uniqueness

What sets Methyl 4-(4-chlorophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate apart is its specific combination of functional groups, which could confer unique properties and activities not seen in other similar compounds.

Properties

Molecular Formula

C31H25ClN2O4S

Molecular Weight

557.1 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-2-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C31H25ClN2O4S/c1-3-16-38-22-14-10-20(11-15-22)27-17-24(23-6-4-5-7-26(23)33-27)29(35)34-30-28(31(36)37-2)25(18-39-30)19-8-12-21(32)13-9-19/h4-15,17-18H,3,16H2,1-2H3,(H,34,35)

InChI Key

HRXACHAQFSXNBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)OC

Origin of Product

United States

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